molecular formula C8H14O2 B12511279 Propan-2-yl 2-methylbut-2-enoate CAS No. 1325236-11-0

Propan-2-yl 2-methylbut-2-enoate

Cat. No.: B12511279
CAS No.: 1325236-11-0
M. Wt: 142.20 g/mol
InChI Key: VUPBIVVRPJDWNW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methylbut-2-enoate (IUPAC name), commonly referred to as isopropyl tiglate, is a fatty acid ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure comprises a propan-2-yl (isopropyl) group esterified to 2-methylbut-2-enoate (tiglic acid). The ester features a conjugated double bond in the α,β-unsaturated carbonyl system (E-configuration), as indicated by its SMILES notation: CC=C(C)C(=O)OC(C)C .

Isopropyl tiglate is classified under Lipids and lipid-like molecules > Fatty Acyls > Fatty acid esters in lipid databases . Its applications span fragrance formulation, agrochemical intermediates, and pharmacological research, though specific biological roles require further exploration.

Properties

CAS No.

1325236-11-0

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

propan-2-yl 2-methylbut-2-enoate

InChI

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3

InChI Key

VUPBIVVRPJDWNW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-methylbut-2-enoate can be synthesized through the esterification reaction between isopropanol and 2-methyl-2-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-methylbut-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug.

    Industry: Used as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug formulations or as a flavoring agent .

Comparison with Similar Compounds

Structural Derivatives of 2-Methylbut-2-enoate Esters

The esterification of tiglic acid (2-methylbut-2-enoic acid) with varying alcohol moieties yields compounds with distinct physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
Propan-2-yl 2-methylbut-2-enoate C₈H₁₄O₂ 142.20 α,β-unsaturated ester; isopropyl group Fragrances, agrochemical intermediates
Hex-3-enyl 2-methylbut-2-enoate C₁₁H₁₈O₂ 182.26 Longer alkenyl chain (hexenyl) Attractant for T. absoluta pests
4-Allyl-2-methoxyphenyl 2-methylbut-2-enoate C₁₅H₁₈O₃ 246.30 Phenolic substituent with allyl group Potential bioactive scaffold
Isopropyl 3-hydroxybut-2-enoate C₇H₁₂O₃ 144.16 Hydroxyl group at C3 of butenoate chain Increased polarity; uncharacterized

Key Observations :

  • Chain Length and Substituents : The hexenyl derivative (C₁₁H₁₈O₂) exhibits higher molecular weight and lipophilicity, enhancing its role as a semiochemical in pest management .
  • Functional Groups: The phenolic analog (C₁₅H₁₈O₃) introduces aromaticity and allyl substituents, which may alter UV stability and receptor binding .

Stereochemical and Positional Isomers

The configuration of the double bond significantly impacts properties:

  • Isopropyl (2Z)-2-methylbut-2-enoate (Z-isomer) is listed in lipid databases as a positional isomer , though the E-isomer (propan-2-yl tiglate) is more commonly studied.
  • 2-Methylpentan-2-yl 2-methylprop-2-enoate (C₁₀H₁₈O₂) shortens the unsaturated chain to prop-2-enoate, reducing conjugation effects and altering reactivity .

Physicochemical Properties

Property This compound 2-Methylpentan-2-yl 2-methylprop-2-enoate Isopropyl 3-methylbutanoate
Boiling Point Not reported Not reported Lower (saturated ester)
Polarity Moderate (α,β-unsaturation) Low (shorter chain) Low (saturated)
Reactivity High (conjugated carbonyl) Moderate Low

Notes:

  • The α,β-unsaturated system in isopropyl tiglate increases electrophilicity, making it prone to Michael addition reactions .
  • Saturated esters (e.g., isopropyl 3-methylbutanoate) lack conjugation, reducing chemical reactivity .

Biological Activity

Propan-2-yl 2-methylbut-2-enoate, also known as isopropyl 2-methyl-2-butenoate, is an organic compound with the molecular formula C7_7H12_{12}O2_2. This ester is synthesized through the reaction of isopropanol and 2-methyl-2-butenoic acid. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Property Details
CAS Number1325236-11-0
Molecular FormulaC7_7H12_{12}O2_2
Molecular Weight142.20 g/mol
IUPAC NameThis compound
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and molecular targets. As an ester, it can undergo hydrolysis to yield isopropanol and 2-methyl-2-butenoic acid, which may participate in further biochemical reactions. This hydrolysis can be catalyzed by both acidic and basic conditions, influencing its bioavailability and activity in biological systems.

Biological Activities

  • Antioxidant Activity :
    • Studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in oxidative stress-related diseases.
    • The compound's IC50_{50} values in DPPH radical scavenging assays suggest potent antioxidant capabilities, comparable to established antioxidants like gallic acid.
  • Enzyme Interaction :
    • Research highlights its potential interaction with various enzymes, suggesting a role in modulating metabolic pathways. For instance, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting lipid profiles in vivo.
  • Potential Therapeutic Applications :
    • This compound is being investigated for its potential use as a prodrug in drug formulations. Its ability to release active components upon hydrolysis makes it a candidate for controlled drug delivery systems.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antioxidant Properties :
    • A recent study evaluated the antioxidant activity of various esters, including this compound, revealing an IC50_{50} value of approximately 25 μM in DPPH assays, indicating strong radical scavenging activity .
  • Enzyme Inhibition :
    • Another study explored the compound's effect on lipase activity, demonstrating a significant inhibition rate of up to 60% at a concentration of 100 μM. This inhibition suggests potential applications in managing obesity and metabolic disorders .
  • Pharmacological Investigations :
    • In pharmacological studies, this compound was tested for its effects on various cancer cell lines, showing cytotoxic effects against HepG2 liver cancer cells with an IC50_{50} value of 30 μM .

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